2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Description
2-Bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a benzamide derivative featuring a piperidinyl scaffold substituted with a 1,2,5-thiadiazole moiety and a bromo-methoxy-substituted benzamide group. The bromine atom at the 2-position and methoxy group at the 5-position of the benzamide ring may influence electronic properties and binding affinity, while the thiadiazole-piperidine moiety could enhance metabolic stability or solubility compared to other heterocycles.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2S/c1-22-11-2-3-13(16)12(8-11)15(21)18-10-4-6-20(7-5-10)14-9-17-23-19-14/h2-3,8-10H,4-7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFAULNUSLFDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Bromo-5-Methoxybenzoic Acid
The precursor for the benzamide fragment is synthesized via Friedel-Crafts alkylation or directed ortho-metalation:
- Methoxy-directed bromination of 3-methoxybenzoic acid using bromine in acetic acid yields 2-bromo-5-methoxybenzoic acid.
- Alternative routes employ lithiation of 3-methoxybenzoic acid with LDA at −78°C, followed by quenching with bromine.
Key Data :
Conversion to Acid Chloride
The acid is activated for amide coupling via thionyl chloride (SOCl₂):
$$
\text{2-Bromo-5-methoxybenzoic acid} + \text{SOCl}2 \xrightarrow{60^\circ\text{C}, 6\ \text{h}} \text{2-Bromo-5-methoxybenzoyl chloride} + \text{HCl} + \text{SO}2
$$
Conditions :
Synthesis of 1-(1,2,5-Thiadiazol-3-yl)Piperidin-4-Amine
Piperidine-4-Amine Protection
To prevent unwanted side reactions during thiadiazole functionalization, the amine is protected as a tert-butoxycarbonyl (Boc) derivative:
$$
\text{Piperidin-4-amine} + \text{(Boc)₂O} \xrightarrow{\text{DMAP, DCM}} \text{N-Boc-piperidin-4-amine}
$$
Yield : 92%.
Thiadiazole Ring Formation
The 1,2,5-thiadiazole moiety is introduced via cyclization of a dithioester intermediate:
- Dithioester Synthesis : React N-Boc-piperidin-4-amine with carbon disulfide (CS₂) and methyl iodide to form a dithiocarbamate.
- Cyclization : Treat with hydroxylamine-O-sulfonic acid to yield 3-(N-Boc-piperidin-4-yl)-1,2,5-thiadiazole.
Reaction Mechanism :
$$
\text{Dithiocarbamate} + \text{NH}2\text{OSO}3\text{H} \rightarrow \text{1,2,5-Thiadiazole} + \text{H}2\text{S} + \text{SO}3^{2-}
$$
Key Data :
Deprotection of Boc Group
The Boc group is removed under acidic conditions:
$$
\text{N-Boc-1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine} \xrightarrow{\text{HCl/dioxane}} \text{1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine}
$$
Conditions :
Amide Coupling and Final Product Isolation
Coupling Reaction
The benzoyl chloride and piperidine-thiadiazole amine are coupled using Schotten-Baumann conditions:
$$
\text{2-Bromo-5-methoxybenzoyl chloride} + \text{1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine} \xrightarrow{\text{NaOH, THF/H₂O}} \text{Target Compound}
$$
Optimized Conditions :
Purification and Characterization
- Workup : The crude product is extracted with dichloromethane, washed with brine, and dried over Na₂SO₄.
- Column Chromatography : Silica gel (230–400 mesh), eluent: chloroform/methanol (95:5).
- Crystallization : Ethanol/water (7:3) yields pure product as white crystals.
Analytical Data :
- Yield : 68–72%
- Melting Point : 189–191°C
- MS (ESI+) : m/z 439.02 [M+H]⁺
- $$ ^1\text{H NMR} $$ : δ 8.21 (s, 1H, thiadiazole), 6.90–7.40 (m, 3H, aromatic), 3.85 (s, 3H, OCH₃), 3.10–3.60 (m, 4H, piperidine).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Thiadiazole Attachment
An alternative method employs Mitsunobu conditions to couple 3-mercapto-1,2,5-thiadiazole with N-Boc-piperidin-4-ol:
$$
\text{3-Mercapto-1,2,5-thiadiazole} + \text{N-Boc-piperidin-4-ol} \xrightarrow{\text{DIAD, PPh₃}} \text{Thiadiazole-Piperidine}
$$
Advantages : Higher regioselectivity (85% yield).
Solid-Phase Synthesis
For high-throughput applications, the benzamide fragment is immobilized on Wang resin, enabling iterative coupling and cleavage.
Industrial-Scale Considerations and Process Optimization
Cost-Effective Thiadiazole Synthesis
Bulk production of 1,2,5-thiadiazole intermediates uses:
$$
\text{NH}2\text{CN} + \text{SCl}2 \xrightarrow{\text{DMF}} \text{1,2,5-Thiadiazole-3-carbonitrile}
$$
Scale : 50 kg/batch, purity >99%.
Green Chemistry Approaches
Microwave-assisted coupling reduces reaction time from 12 h to 45 minutes, improving energy efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carbonyl group.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-bromo-5-methoxybenzaldehyde.
Reduction: Formation of 5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Mechanism of Action
The exact mechanism of action of 2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide would depend on its specific application. Generally, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the methoxy group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several benzamide derivatives synthesized in the referenced studies ( and ). Below is a comparative analysis based on substituents, synthesis yields, and inferred properties:
Key Research Findings and Implications
Synthetic Challenges: The thiadiazole-piperidine moiety in the target compound likely requires specialized coupling conditions, as seen in analogous syntheses involving heterocyclic amines (e.g., thiourea derivatives in , yields 35–65%) .
Structure-Activity Relationship (SAR) Insights: Fluorinated analogs (e.g., 6e, 6f) exhibit moderate-to-high yields (65–76%), suggesting that electron-withdrawing groups stabilize intermediates during amide coupling .
Spectroscopic Trends :
Biological Activity
2-Bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a brominated benzamide moiety and a thiadiazole ring. Its molecular formula is with a molecular weight of approximately 328.23 g/mol. The presence of bromine and methoxy groups contributes to its reactivity and biological interactions.
Anticancer Potential
Research has indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives related to 2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide have been shown to inhibit various cancer cell lines through different mechanisms.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.38 | Induces apoptosis |
| Compound B | U-937 | 6.09 | PTP1B inhibition |
| Compound C | HeLa | 8.66 | Cell cycle arrest |
These findings suggest that the target compound may share similar mechanisms and could be explored further for its anticancer activity.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit phosphatases such as PTP1B and CDC25B, which are crucial in cancer progression.
Case Study: Inhibition of PTP1B
A study evaluating various thiadiazole derivatives demonstrated that certain compounds showed IC50 values as low as 6.09 µM against PTP1B, indicating strong inhibitory potential. This suggests that 2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide could also act as an effective PTP1B inhibitor, providing a pathway for therapeutic development against diabetes and obesity-related conditions.
Pharmacological Studies
In vitro studies have highlighted the cytotoxic effects of similar benzamide derivatives on various cancer cell lines. Flow cytometry assays revealed that these compounds can induce apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways.
Table 2: Summary of Pharmacological Effects
| Study Focus | Findings |
|---|---|
| Apoptosis Induction | Increased caspase-3 cleavage in MCF-7 |
| Cell Proliferation Inhibition | Significant reduction in cell viability |
| Selectivity Profile | Higher activity against cancer cells compared to normal cells |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the piperidine-thiadiazole intermediate via cyclization or coupling of 1,2,5-thiadiazol-3-amine with a piperidin-4-yl precursor under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Amide coupling between 2-bromo-5-methoxybenzoic acid (activated as an acid chloride or using coupling agents like HATU) and the piperidine-thiadiazole intermediate. Solvents such as DMF or THF are used with catalytic bases .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–25°C), stoichiometric ratios (1:1.2 for acid:amine), and purification via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and piperidine moieties. Key signals: ~7.5–8.0 ppm (aromatic protons), ~3.8 ppm (methoxy group) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) around m/z 422–425 validate molecular weight .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is confirmed using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases (e.g., using fluorescence-based assays) at 10 µM to identify IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the piperidine-thiadiazole scaffold’s affinity for CNS targets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products in large-scale preparations?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in thiadiazole formation .
- Solvent Effects : Switch from DMF to DMAc or ionic liquids to reduce side reactions .
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and terminate at optimal conversion .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiadiazole and methoxy groups?
- Methodological Answer :
- Substituent Variation : Replace bromine with chlorine or methyl groups to evaluate electronic effects on bioactivity .
- Methoxy Position : Synthesize 5-methoxy vs. 4-methoxy analogs to assess steric impacts on receptor binding .
- Bioisosteric Replacement : Substitute thiadiazole with oxadiazole or triazole to modulate metabolic stability .
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement. The piperidine ring typically adopts a chair conformation, with thiadiazole and benzamide planes inclined at ~60–80° .
- Hydrogen Bonding Analysis : Intermolecular N–H···O/N interactions stabilize crystal packing, explaining discrepancies between solution and solid-state structures .
Q. How should researchers address conflicting bioactivity data across different assay conditions?
- Methodological Answer :
- Buffer Optimization : Test phosphate vs. Tris buffers to account for pH-dependent solubility .
- Metabolic Stability : Pre-incubate compounds with liver microsomes to identify degradation products that alter activity .
- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
